molecular formula C11H20N2O4 B056099 tert-Butyl (2-morpholino-2-oxoethyl)carbamate CAS No. 114703-81-0

tert-Butyl (2-morpholino-2-oxoethyl)carbamate

Cat. No.: B056099
CAS No.: 114703-81-0
M. Wt: 244.29 g/mol
InChI Key: FFJJMXIKWJWZBQ-UHFFFAOYSA-N
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Description

tert-Butyl (2-morpholino-2-oxoethyl)carbamate (CAS: 114703-81-0), also referred to as Boc-Gly-Mor (11a), is a carbamate-protected amino acid derivative with a morpholine ring. It serves as a critical intermediate in organic synthesis, particularly in peptide and drug development. The compound is synthesized via a coupling reaction, yielding colorless microcrystals with a melting point of 114–116°C .

Key spectroscopic data includes:

  • ¹H NMR (500 MHz, CDCl₃): δ = 5.50 (br s, 1H), 3.95 (d, J=3.5 Hz, 2H), 3.70–3.62 (m, 6H), 3.40 (t, J=4.4 Hz, 2H), 1.45 (s, 9H).
  • ¹³C NMR (125 MHz, CDCl₃): δ = 167.5 (C=O), 156.0 (carbamate), 80.0 (tert-butyl), 66.9–66.5 (morpholine CH₂), 45.0–42.3 (N-linked CH₂), 28.5 (tert-butyl CH₃) .
  • HRMS (ESI): m/z [M+H]⁺ calculated 244.1424; found 244.1425 .

The morpholino group enhances solubility in polar solvents, making the compound advantageous for reactions requiring aqueous compatibility.

Properties

IUPAC Name

tert-butyl N-(2-morpholin-4-yl-2-oxoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)12-8-9(14)13-4-6-16-7-5-13/h4-8H2,1-3H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJJMXIKWJWZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441472
Record name tert-Butyl [2-(morpholin-4-yl)-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114703-81-0
Record name tert-Butyl [2-(morpholin-4-yl)-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 114703-81-0
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Preparation Methods

Primary Method: Carboxylic Acid Activation and Amide Coupling

The most widely documented synthesis involves a two-step sequence starting with N-Boc-glycine (1). The carboxylic acid group is activated using isobutyl chloroformate in the presence of triethylamine (TEA), forming a reactive mixed anhydride intermediate (2). Subsequent nucleophilic attack by morpholine generates the amide bond, yielding tert-butyl (2-morpholino-2-oxoethyl)carbamate (3).

Reaction Scheme:

N-Boc-glycineTEA, CH2Cl2Isobutyl chloroformateMixed anhydrideMorpholinetert-Butyl (2-morpholino-2-oxoethyl)carbamate\text{N-Boc-glycine} \xrightarrow[\text{TEA, CH}2\text{Cl}2]{\text{Isobutyl chloroformate}} \text{Mixed anhydride} \xrightarrow{\text{Morpholine}} \text{this compound}

Key Conditions:

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane

  • Temperature: 0–25°C (activation), room temperature (coupling)

  • Base: Triethylamine (1.1–1.5 equiv)

  • Activating Agent: Isobutyl chloroformate (1.2 equiv)

Yield: 75–85% after flash chromatography (hexane:ethyl acetate, 7:3).

Alternative Method: Coupling Reagent-Mediated Synthesis

In solvent-sensitive contexts, carbodiimide-based reagents like EDCI or DCC paired with HOBt are employed. This method avoids chloroformates, reducing side-product formation from over-activation.

Procedure:

  • Dissolve N-Boc-glycine (1.0 equiv) in anhydrous DMF.

  • Add EDCI (1.2 equiv), HOBt (1.1 equiv), and TEA (1.5 equiv).

  • Stir for 30 minutes at 0°C, then add morpholine (1.3 equiv).

  • Warm to room temperature and stir for 12 hours.

Advantages:

  • Reduced racemization risk due to milder conditions.

  • Compatibility with acid-sensitive substrates.

Limitations:

  • Lower yield (60–70%) compared to chloroformate activation.

Reaction Optimization and Kinetic Analysis

Solvent and Temperature Effects

Polar aprotic solvents (DMF, THF) enhance morpholine nucleophilicity but may complicate purification. Chlorinated solvents (DCM, DCE) improve intermediate stability, favoring yields >80%. Elevated temperatures (>40°C) accelerate coupling but risk Boc-group cleavage, as demonstrated by thermogravimetric analysis.

Stoichiometric Balancing

Excess morpholine (1.3–1.5 equiv) drives the reaction to completion, while >1.2 equiv of chloroformate induces ester byproducts. TEA neutralizes HCl generated during activation, maintaining a pH >8.

Industrial-Scale Adaptations

Continuous-Flow Synthesis

Recent patents describe telescoped workflows integrating activation, coupling, and Boc-deprotection in continuous-flow reactors. Key parameters:

ParameterOptimal ValueImpact on Yield
Residence time30–60 minMaximizes conversion
Temperature25–50°CPrevents degradation
Pressure8–12 barEnhances mixing

Advantages:

  • 95% conversion at 50°C with 45-minute residence time.

  • Reduced solvent waste vs. batch processing.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.52–3.68 (m, 8H, morpholine), 4.02 (d, 2H, NCH₂CO).

  • IR (KBr): 1695 cm⁻¹ (C=O, carbamate), 1640 cm⁻¹ (C=O, amide).

Purity Standards

  • HPLC: >98% purity (C18 column, acetonitrile:H₂O = 70:30, 1 mL/min).

  • Melting Point: 89–91°C.

Challenges and Mitigation Strategies

Boc-Group Stability

While stable under basic conditions, the Boc group hydrolyzes in acidic media (pH <4). Post-reaction workups use NaHCO₃ washes (pH 8–9) to prevent deprotection.

Byproduct Formation

  • Ester Byproducts: Controlled by limiting chloroformate equivalents (≤1.2 equiv).

  • Dimerization: Suppressed via low-temperature activation (0–5°C).

Emerging Methodologies

Microwave-assisted synthesis reduces reaction times from hours to minutes (150°C, 30 minutes). Supercritical CO₂ as a solvent shows promise for green chemistry applications, though yields remain suboptimal (50–60%) .

Scientific Research Applications

Medicinal Chemistry

Drug Development : tert-Butyl (2-morpholino-2-oxoethyl)carbamate serves as a lead compound in the synthesis of various pharmaceuticals. Its structural characteristics may enhance the efficacy of drug candidates targeting specific biological pathways, particularly in neuropharmacology.

Mechanisms of Action :

  • Acetylcholinesterase Inhibition : The compound has been studied for its potential to inhibit acetylcholinesterase, an enzyme crucial for neurotransmission. This action is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's disease .

Organic Synthesis

Building Block : The compound is utilized as a versatile building block in organic synthesis, especially in the preparation of amino acids and peptides. Its ability to undergo various chemical reactions allows for the creation of complex organic molecules.

Synthetic Routes :
The synthesis of this compound can be achieved through:

  • Reaction of tert-butyl carbamate with 2-bromoethyl morpholine.
  • Utilization of bases like sodium hydride in organic solvents such as tetrahydrofuran.

The biological activities of this compound have been explored through various studies:

In Vitro Studies

Cell LineIC₅₀ (µM)Remarks
SH-SY5Y (Human Neuroblastoma)>300Low cytotoxicity observed
Neuro-2a (Murine Neuroblastoma)>300Comparable biocompatibility
CCL-1 (Murine Fibroblast)>800High tolerance to the compound

These results suggest that the compound has a favorable safety profile, making it a candidate for further development in neuroprotective therapies .

Neuroprotective Properties

Research indicates that this compound exhibits significant protective effects against oxidative stress in neuronal cells. This suggests its potential role as an antioxidant agent, contributing to neuroprotection .

Case Studies and Research Findings

  • Neuroprotective Effects : In studies focusing on oxidative stress models, this compound demonstrated protective effects against hydrogen peroxide-induced toxicity in neuronal cells, indicating its potential use in treating neurodegenerative conditions .
  • Blood-Brain Barrier Penetration : Preliminary assessments suggest that this compound may have favorable properties for crossing the blood-brain barrier, which is critical for central nervous system-targeted therapies .
  • Synergistic Effects with Other Compounds : When combined with agents like melatonin or donepezil, the compound exhibited enhanced neuroprotective effects, indicating potential for combination therapies in treating Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous tert-butyl carbamates vary in substituents, ring systems, and functional groups, leading to distinct physicochemical and reactivity profiles. Below is a comparative analysis:

Structural Analogues and Key Differences

Compound Name Substituents/Modifications Melting Point (°C) Yield (%) Key Features References
tert-Butyl (2-amino-2-oxoethyl)carbamate Amino group replaces morpholino -20°C (storage) N/A Higher reactivity due to free -NH₂; used in urea/amide synthesis
tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate PEG-like chain substituent N/A N/A Improved hydrophilicity; employed in linker chemistry
tert-Butyl (3-oxocyclopentyl)carbamate Cyclopentyl ketone N/A N/A Cyclic ketone enhances steric hindrance; used in constrained peptide design
tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate Aromatic thiophene substitution N/A N/A Electron-rich aryl group; potential for metal-catalyzed coupling

Functional Group Impact

  • Morpholino vs. Amino Groups: The morpholino moiety in the target compound provides steric bulk and hydrogen-bonding capacity, unlike the primary amine in tert-butyl (2-amino-2-oxoethyl)carbamate. This reduces nucleophilicity but increases stability under acidic conditions .
  • Solubility: PEG-substituted analogues (e.g., Boc-NH-PEG3) exhibit superior aqueous solubility compared to the morpholino derivative, making them preferred for bioconjugation .
  • Reactivity: Compounds with aryl substituents (e.g., thiophene or chlorophenyl groups) enable cross-coupling reactions, whereas the morpholino derivative is more suited for amide bond formation .

Biological Activity

tert-Butyl (2-morpholino-2-oxoethyl)carbamate, also known as Boc-Gly-Mor, is a carbamate derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is synthesized through various methods and has been studied for its pharmacological properties, particularly in the context of drug design and development.

  • Molecular Formula : C₁₁H₁₅N₃O₃
  • Molecular Weight : 235.26 g/mol
  • Melting Point : 114–116 °C
  • Solubility : Moderate solubility in organic solvents

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound show promising results against antibiotic-resistant bacteria, including Acinetobacter baumannii and Pseudomonas aeruginosa . This is significant given the rising concern over antibiotic resistance.
  • Topoisomerase Inhibition : The compound has been explored for its potential as a topoisomerase II inhibitor. Topoisomerases are essential enzymes that manage DNA supercoiling and are critical targets in cancer therapy. Inhibitors of these enzymes can prevent cancer cell proliferation .
  • P-glycoprotein Modulation : There is evidence that compounds derived from this scaffold can influence P-glycoprotein (P-gp) activity, which is crucial in drug metabolism and resistance mechanisms . This property could enhance the efficacy of co-administered drugs by increasing their bioavailability.

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically yielding around 62% efficiency . Various derivatives have been synthesized to optimize biological activity and pharmacokinetic properties.

CompoundYield (%)Melting Point (°C)Biological Activity
Boc-Gly-Mor62114–116Antimicrobial, Topoisomerase Inhibitor
Derivative ATBDTBDTBD
Derivative BTBDTBDTBD

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against strains of A. baumannii, with minimum inhibitory concentrations (MICs) ranging from 4 to 8 μg/mL . This activity was attributed to their ability to inhibit bacterial DNA gyrase.
  • Topoisomerase II Inhibition : Research highlighted the structural modifications that enhance the inhibitory effects on topoisomerase II, suggesting that certain functional groups can significantly improve potency against this target .
  • P-glycoprotein Interaction : Compounds related to this compound were shown to stimulate ATPase activity in P-gp, indicating their potential as modulators of drug transport mechanisms . This could lead to improved therapeutic outcomes in multi-drug resistant scenarios.

Q & A

Q. What are the standard synthetic routes for tert-butyl (2-morpholino-2-oxoethyl)carbamate, and how can the product be characterized?

The compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protection. A validated method involves coupling morpholine-2-oxoethylamine with Boc-anhydride in the presence of a base. Post-synthesis, characterization is achieved through 1H^1H NMR (e.g., δ = 1.45 ppm for Boc methyl groups, 3.40–3.70 ppm for morpholine protons) and HRMS (observed [M+H]+^+ at 244.1425 vs. calculated 244.1424) to confirm structure and purity .

Q. What safety precautions are recommended for handling carbamate derivatives like this compound?

While specific safety data for this compound is limited, general protocols for carbamates include working in a fume hood, wearing nitrile gloves/lab coats, and avoiding inhalation. Storage should be in airtight containers at 2–8°C to prevent hydrolysis. Refer to analogous SDS for guidance on spill management and disposal .

Q. How can researchers confirm the absence of common byproducts (e.g., unreacted morpholine) during synthesis?

Thin-layer chromatography (TLC) with a polar solvent system (e.g., ethyl acetate/hexane) or LC-MS can detect unreacted starting materials. 13C^{13}C NMR is critical for identifying residual carbonyl peaks (e.g., 167.5 ppm for the morpholinoamide group) .

Advanced Research Questions

Q. How can the synthetic yield (62%) of this compound be optimized?

Yield improvements may involve solvent optimization (e.g., switching from THF to DCM), controlled stoichiometry of Boc-anhydride, or catalyst screening (e.g., DMAP). Kinetic studies under varying temperatures (0°C vs. RT) could minimize side reactions like Boc-group cleavage .

Q. What strategies resolve diastereoselectivity challenges in carbamate derivatives during multi-step syntheses?

Chiral HPLC or crystallization can separate diastereomers. For example, in related compounds (e.g., tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate), stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis, followed by X-ray crystallography for confirmation .

Q. How does this compound serve as an intermediate in drug discovery?

This carbamate acts as a protected amine precursor in peptide mimetics or kinase inhibitors. For instance, similar Boc-protected morpholino derivatives are used in synthesizing triazolo-pyrazine scaffolds for anticancer agents, leveraging their stability under acidic conditions .

Q. What computational tools predict reaction pathways for modifying the morpholino moiety in this compound?

Density functional theory (DFT) can model nucleophilic substitution at the morpholino oxygen. Software like Gaussian or ORCA evaluates transition states, while retrosynthetic tools (e.g., Reaxys) propose feasible routes for introducing substituents like halides or aryl groups .

Q. How should researchers address contradictory spectral data (e.g., unexpected splitting in 1H^1H1H NMR) for this compound?

Contradictions may arise from rotameric equilibria or solvent effects. Variable-temperature NMR (e.g., 25°C to −40°C) can resolve splitting, while 2D experiments (COSY, HSQC) assign coupled protons unambiguously .

Methodological Notes

  • Synthesis Validation : Cross-reference HRMS and isotopic patterns to rule out adducts.
  • Scale-Up Considerations : Pilot reactions at >1 mmol may require slow Boc-anhydride addition to prevent exothermic side reactions.
  • Ethical Compliance : Adhere to institutional guidelines for handling boronates or fluorinated analogs derived from this scaffold .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl (2-morpholino-2-oxoethyl)carbamate
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tert-Butyl (2-morpholino-2-oxoethyl)carbamate

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